molecular formula C21H21N3O B3304428 1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 921801-35-6

1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B3304428
CAS No.: 921801-35-6
M. Wt: 331.4 g/mol
InChI Key: FKVYXRKLPSZRPX-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a synthetic organic compound designed for early-stage drug discovery and pharmacological research. This molecule features a hybrid architecture, incorporating two pharmacologically significant motifs: an indole core and a 1,3,4-oxadiazole heterocycle substituted with an isopropyl group. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved anticancer drugs . It is known to interact with a wide range of biological targets, including various kinases, receptors, and tubulin, playing a significant role in regulating proteins and genes involved in cancer development . The 1,3,4-oxadiazole ring is a versatile bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes such as histone deacetylase (HDAC), thymidylate synthase, topoisomerase II, and telomerase . The strategic fusion of these two moieties into a single chemical entity makes this compound a valuable scaffold for probing novel biological pathways and for the design and synthesis of new therapeutic agents, particularly in the field of oncology. Researchers can utilize this compound as a building block or a reference standard in structure-activity relationship (SAR) studies, high-throughput screening assays, and target identification projects. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-14(2)20-22-23-21(25-20)19-12-17-9-4-5-10-18(17)24(19)13-16-8-6-7-15(3)11-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVYXRKLPSZRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multiple steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with indole in the presence of a base to form the intermediate 1-(3-methylphenyl)methyl-1H-indole. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol under appropriate conditions to yield the final product .

Chemical Reactions Analysis

1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, leading to a range of biological effects. The compound’s activity is often mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of indole-oxadiazole hybrids, which have been extensively studied for diverse biological activities. Below is a detailed comparison with analogous derivatives:

Structural Analogues with Modified Oxadiazole Substituents

Compound Name/Structure Key Substituents/Modifications Biological Activity/Properties Reference(s)
1-[(3-Methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole 5-Isopropyl-1,3,4-oxadiazole; 3-methylbenzyl Not explicitly reported in evidence; inferred properties based on structural analogs.
3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6g) 5-Pentylsulfanyl Potent α-glucosidase inhibition (IC₅₀ = 12.3 µM vs. acarbose IC₅₀ = 873 µM) .
Usmarapride (3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole) Piperidinyl-methoxypropyl; indazole core 5-HT₄ receptor partial agonist; potential gastrointestinal applications .
3-(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (19b) 5-Phenylamino High yield (87%); characterized by NMR and MS; no explicit activity data .
3-{[5-(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl}-1H-indole (6p) 4-Chlorobenzylsulfanyl Moderate BChE inhibition (IC₅₀ = 38.2 µM vs. eserine IC₅₀ = 0.04 µM) .

Key Structural and Functional Differences

  • Sulfanyl derivatives (e.g., 6g, 6p) exhibit stronger enzyme inhibition, suggesting that electron-withdrawing groups or hydrogen-bonding motifs (e.g., Cl in 6p) improve interactions with enzymatic active sites . Piperidinyl-methoxypropyl substitution in usmarapride confers receptor-binding specificity (5-HT₄ agonism), highlighting the role of bulky substituents in target selectivity .
  • Core Heterocycle Variations :

    • Replacement of indole with indazole (usmarapride) alters aromatic stacking interactions and hydrogen-bonding capacity, critical for receptor affinity .
    • The absence of a thiol group in the target compound differentiates it from derivatives like 6g or 6p, which rely on sulfanyl groups for enzyme inhibition .

Biological Activity

The compound 1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a member of the indole family and incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

This structure consists of an indole core substituted with a 3-methylphenyl group and a 5-(propan-2-yl)-1,3,4-oxadiazol-2-yl group. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

The biological activities of compounds containing the oxadiazole moiety have been extensively studied. They exhibit a variety of pharmacological effects including:

  • Anticancer Activity : Oxadiazoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific enzymes involved in tumor growth .
  • Antimicrobial Properties : Several studies indicate that oxadiazole derivatives possess antimicrobial activity against a range of pathogens .
  • Anti-inflammatory Effects : Compounds similar to the one have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression such as thymidylate synthase and HDAC (Histone Deacetylases) .
  • Interaction with Nucleic Acids : The oxadiazole unit can interact with DNA and RNA, potentially disrupting replication and transcription processes in cancer cells .
  • Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

Anticancer Studies

A study investigating the cytotoxic effects of several oxadiazole derivatives found that modifications to the oxadiazole ring could significantly enhance anticancer activity against different cell lines. For instance, structural modifications led to increased potency against breast cancer cells .

Antimicrobial Activity

Research evaluating the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of oxadiazoles showed that these compounds could reduce pro-inflammatory cytokine levels in vitro, indicating their utility in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of thymidylate synthase
AntimicrobialDisruption of bacterial cell walls
Anti-inflammatoryModulation of cytokine production

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing the 1,3,4-oxadiazole moiety in this compound?

  • Methodological Answer : The 1,3,4-oxadiazole ring can be synthesized via cyclization of a diacylhydrazide precursor. Iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves yields up to 98% for analogous indole derivatives . For thiol-oxadiazole formation, refluxing with carbon disulfide (CS₂) and potassium hydroxide (KOH) under controlled pH (5–6) is effective, though substitution may be required to introduce the isopropyl group .
  • Key Data :

CatalystSolventTemp. (°C)Time (h)Yield (%)
I₂ (10 mol%)MeCN40598

Q. Which spectroscopic techniques are critical for confirming the indole core and substituent positions?

  • Methodological Answer :

  • ¹H NMR : The indole NH proton appears as a singlet near δ 11.7 ppm, while aromatic protons in the 3-methylbenzyl group resonate between δ 6.1–7.8 ppm. The isopropyl group on the oxadiazole shows a septet (~δ 3.1 ppm) and doublets (δ 1.2–1.3 ppm) .
  • FTIR : Stretching vibrations for C=N (1625 cm⁻¹) and C-O (1242 cm⁻¹) confirm oxadiazole formation. The indole N-H stretch appears near 3418 cm⁻¹ .

Q. How can reaction impurities (e.g., uncyclized intermediates) be minimized during synthesis?

  • Methodological Answer : Use rigorous TLC monitoring (silica gel, ethyl acetate/hexane eluent) to track cyclization progress. Recrystallization from DMF/acetic acid (2:1) effectively purifies the product by removing unreacted hydrazides or acylated intermediates .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model interactions. For example, the oxadiazole ring may form hydrogen bonds with ATP-binding pockets, while the indole moiety engages in π-π stacking with aromatic residues . Validate predictions with in vitro kinase inhibition assays.

Q. How can structural modifications enhance antimicrobial potency while maintaining low cytotoxicity?

  • Methodological Answer :

  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position to improve membrane penetration .
  • Indole Substitutions : Replace the 3-methylbenzyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to enhance hydrophobic interactions with microbial enzymes .
    • Validation : Test derivatives against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains using MIC assays .

Q. What role does the isopropyl group on the oxadiazole play in physicochemical properties?

  • Methodological Answer : The isopropyl group increases lipophilicity (logP > 3.5), enhancing blood-brain barrier permeability (calculated via SwissADME). However, steric bulk may reduce solubility; counterbalance with polar substituents (e.g., -OH) on the indole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 2
Reactant of Route 2
1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

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